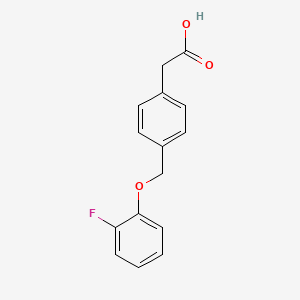![molecular formula C13H9NO3 B12051429 6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde, also known as 6-(1,3-Benzodioxol-5-yl)-2-pyridinecarboxaldehyde, is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . This compound is characterized by the presence of a benzo[1,3]dioxole ring fused to a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde typically involves the reaction of 6-benzo[1,3]dioxole-5-boronic acid with 3-pyridinecarboxaldehyde under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxylic acid.
Reduction: 6-benzo[1,3]dioxol-5-ylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde is utilized in a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, its structural features allow it to interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-(1,3-Benzodioxol-5-yl)pyridine-2-carbaldehyde
- 6-(1,3-Benzodioxol-5-yl)nicotinaldehyde
- 6-Benzo[1,3]dioxol-5-yl-pyridine-3-carbaldehyde
Uniqueness
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzo[1,3]dioxole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H9NO3 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
6-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-7-9-1-3-11(14-6-9)10-2-4-12-13(5-10)17-8-16-12/h1-7H,8H2 |
InChIキー |
QIECNUFNRIEWQL-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)


![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)
![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)


![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)





